5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl
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Overview
Description
2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE is a heterocyclic compound that features a piperidine ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling of Rings: The final step involves coupling the piperidine and thiophene rings to the pyridine ring through a series of reactions, such as Suzuki coupling or Stille coupling, which require palladium catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of 2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(PIPERIDIN-4-YL)-5-(FURAN-2-YL)PYRIDINE: Similar structure but with a furan ring instead of a thiophene ring.
2-(PIPERIDIN-4-YL)-5-(PYRIDIN-2-YL)PYRIDINE: Similar structure but with an additional pyridine ring.
Uniqueness
2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and drug design.
Properties
Molecular Formula |
C14H16N2S |
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Molecular Weight |
244.36 g/mol |
IUPAC Name |
4-(5-thiophen-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2S/c1-2-14(17-9-1)12-3-4-13(16-10-12)11-5-7-15-8-6-11/h1-2,5-9,12-13,16H,3-4,10H2 |
InChI Key |
MZAJPZJWMHBAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1C2=CC=CS2)C3=CC=NC=C3 |
Origin of Product |
United States |
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